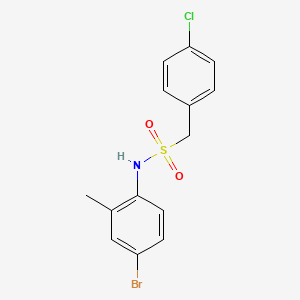![molecular formula C20H24N2O2 B11171121 N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171121.png)
N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes an ethyl and methyl group attached to a phenyl ring, and a methylpropanamido group attached to a benzamide core. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylphenylamine with 3-(2-methylpropanamido)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of solvents such as dichloromethane or tetrahydrofuran can enhance the solubility of the reactants and improve the yield of the desired product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-6-METHYL-2-CHLOROACETANILIDE: Similar in structure but contains a chloro group instead of the amido group.
2-ETHYL-6-METHYLPYRAZINE: Contains a pyrazine ring instead of the benzamide core.
Uniqueness
N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-15-9-6-8-14(4)18(15)22-20(24)16-10-7-11-17(12-16)21-19(23)13(2)3/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
HACBMVSQJYCBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11171043.png)
![2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide](/img/structure/B11171053.png)
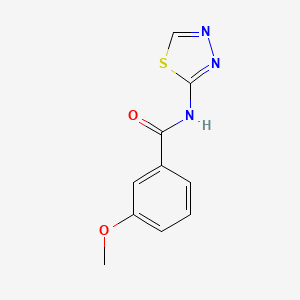

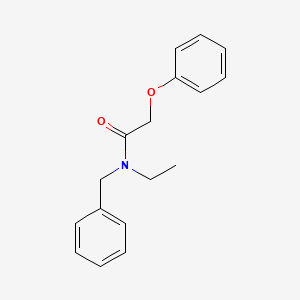
![N-[4-(dibutylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171070.png)
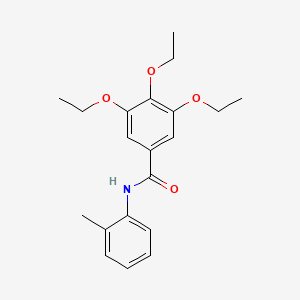
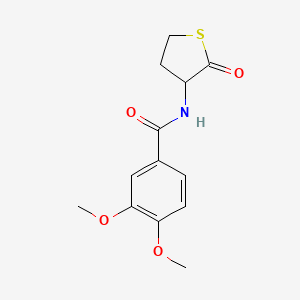
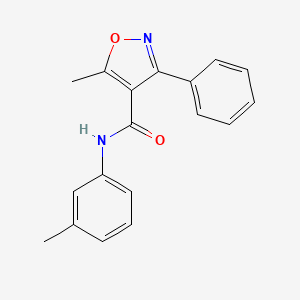
![1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171100.png)
![4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171107.png)
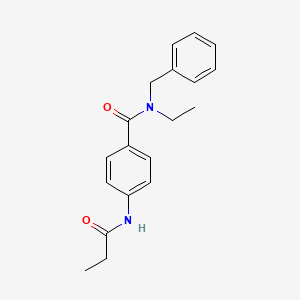
![2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B11171112.png)
